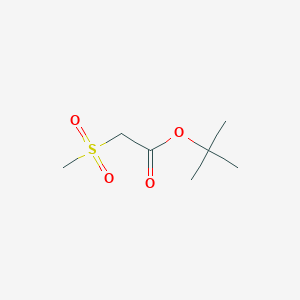

tert-Butyl 2-(methylsulfonyl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-methylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-7(2,3)11-6(8)5-12(4,9)10/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJEWKWKAXZRQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261601 | |

| Record name | 1,1-Dimethylethyl 2-(methylsulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70018-13-2 | |

| Record name | 1,1-Dimethylethyl 2-(methylsulfonyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2-(methylsulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity and Transformation Pathways

Probing the Acidity of the α-Methylene Proton and Carbanion Generation

The generation of a carbanion from tert-Butyl 2-(methylsulfonyl)acetate is achieved through the deprotonation of the α-methylene group using a suitable base. The stability of the resulting carbanion, or its enolate form, is the driving force for the pronounced acidity of these protons.

The acidity of a proton is determined by the stability of its corresponding conjugate base. masterorganicchemistry.comchemistrysteps.com In the case of this compound, the removal of an α-methylene proton generates a carbanion that is exceptionally stabilized by the cumulative effects of the adjacent methylsulfonyl (CH₃SO₂) and tert-butoxycarbonyl (C(O)Ot-Bu) groups.

Several factors contribute to this stabilization:

Inductive Effect : Both the sulfonyl and carbonyl groups are strongly electron-withdrawing. The electronegative oxygen atoms pull electron density away from the α-carbon through the sigma bond framework, which helps to disperse the negative charge of the carbanion. masterorganicchemistry.com The sulfonyl group, in particular, exerts a powerful inductive effect. researchgate.netresearchgate.net

Resonance : The primary stabilizing factor is resonance. The negative charge on the α-carbon can be delocalized onto the oxygen atoms of both the sulfonyl and the carbonyl groups. ucalgary.ca This distribution of the negative charge over multiple electronegative atoms significantly lowers the energy of the conjugate base, making the parent compound more acidic. ucalgary.cayoutube.com

Orbitals : The carbanion intermediate has its lone pair of electrons in a p-orbital, allowing for effective overlap with the π-systems of both the sulfonyl and carbonyl groups, which facilitates the resonance delocalization.

Thermodynamically, the formation of the carbanion is favorable in the presence of a sufficiently strong base because the resulting conjugate base is significantly more stable than the conjugate base of the base used for deprotonation. The stability of this α-sulfonyl ester anion dictates the position of the acid-base equilibrium. The process of carbanion formation is directly linked to the pKa of the C-H bond, with a lower pKa indicating a more thermodynamically favorable deprotonation. nih.gov

| Compound | Structure | Activating Group(s) | Approximate pKa |

|---|---|---|---|

| Acetone | CH₃C(O)CH₃ | Carbonyl | 19 |

| tert-Butyl acetate (B1210297) | CH₃C(O)Ot-Bu | Ester | 25 |

| Dimethyl sulfone | CH₃S(O)₂CH₃ | Sulfonyl | 31 |

| This compound | CH₃S(O)₂CH₂C(O)Ot-Bu | Sulfonyl and Ester | ~10-13 (estimated) |

The formation of the enolate intermediate from this compound can be monitored and characterized using various spectroscopic techniques. These methods provide direct evidence of the structural changes that occur upon deprotonation.

NMR Spectroscopy : In ¹H NMR spectroscopy, the formation of the enolate would be indicated by the disappearance of the singlet corresponding to the α-methylene protons (–CH₂–). The chemical shifts of the neighboring methyl protons of the sulfonyl group (CH₃SO₂) and the protons of the tert-butyl group (–C(CH₃)₃) would also be expected to shift, reflecting the change in the electronic environment. nih.gov In ¹³C NMR, the α-carbon would exhibit a significant upfield or downfield shift as its hybridization and electron density change upon carbanion formation.

IR Spectroscopy : Infrared spectroscopy can detect changes in the bonding of the functional groups. Upon formation of the enolate, the C=O bond of the ester and the S=O bonds of the sulfonyl group weaken due to the delocalization of the negative charge. This results in a shift of their respective stretching frequencies to lower wavenumbers (a red shift).

X-ray Crystallography : While challenging to isolate, crystal structures of related lithiated α-sulfonyl carbanions have been obtained. acs.orgresearchgate.net These studies provide definitive information on the geometry of the carbanion, revealing whether the carbon center is planar (sp² hybridized) or pyramidal (sp³ hybridized) and detailing the coordination of the counterion (e.g., Li⁺) to the oxygen atoms of the sulfonyl and carbonyl groups. researchgate.net

| Technique | Observation in Parent Compound | Expected Change upon Deprotonation | Reason |

|---|---|---|---|

| ¹H NMR | Singlet for α-CH₂ protons | Disappearance of the α-CH₂ signal | Removal of protons |

| ¹³C NMR | Signal for α-CH₂ carbon | Shift in α-carbon resonance | Change in hybridization and electron density |

| IR | C=O stretch (~1730 cm⁻¹) | Shift to lower wavenumber | Decreased double bond character due to resonance |

| IR | S=O stretch (~1300, 1150 cm⁻¹) | Shift to lower wavenumber | Decreased double bond character due to resonance |

Nucleophilic Reactivity of the α-Sulfonyl Ester Anion

The stabilized carbanion generated from this compound is a soft nucleophile. It can participate in a wide range of bond-forming reactions with various electrophiles, most notably in alkylation and acylation reactions. researchgate.net

The enolate of this compound is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon (C-attack) and the enolate oxygen (O-attack). The regioselectivity of its reaction with an electrophile is governed by several factors, including the nature of the electrophile, the counterion, the solvent, and the temperature.

This selectivity can often be predicted using Hard and Soft Acid-Base (HSAB) theory.

C-Alkylation : Softer electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), preferentially react at the softer nucleophilic site, which is the α-carbon. This leads to the formation of a new carbon-carbon bond and is typically the desired outcome in synthetic applications.

O-Alkylation : Harder electrophiles, such as silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) or acyl halides under certain conditions, tend to react at the harder oxygen atom. This results in the formation of a silyl enol ether or an enol ester, respectively.

Kinetic versus thermodynamic control can also influence the reaction outcome. C-alkylation is usually the thermodynamically more stable product and is irreversible, while O-alkylation is often faster (kinetically favored) and can sometimes be reversible.

When the α-sulfonyl ester anion reacts with a prochiral electrophile or when a new stereocenter is formed, controlling the stereochemistry of the product is a significant challenge. Asymmetric transformations can be achieved by introducing a source of chirality into the reaction. ucc.ie

Methods for stereoinduction include:

Chiral Auxiliaries : Attaching a chiral auxiliary to the ester or sulfonyl portion of the molecule can direct the approach of the electrophile from one face of the enolate over the other.

Chiral Reagents : Using a chiral base for the deprotonation step can lead to the formation of a chiral enolate complex, which then reacts with stereoselectivity.

Chiral Catalysts : In catalytic asymmetric reactions, a chiral ligand coordinated to a metal can create a chiral environment around the enolate, influencing the stereochemical outcome of the subsequent reaction with an electrophile. drexel.edu

Research in the asymmetric hydroxylation and alkylation of enolates has demonstrated that high levels of stereocontrol are achievable with carefully designed N-sulfonyloxaziridines or chiral phase-transfer catalysts. drexel.eduacs.org

Role of the Sulfonyl Group as an Activating or Electron-Withdrawing Substituent

The methylsulfonyl group (CH₃SO₂) plays a critical role in defining the chemical character of this compound. Its primary function is that of a powerful activating group, which stems from its electron-withdrawing nature. mdpi.com

The sulfonyl group is considered one of the strongest electron-withdrawing groups in organic chemistry. researchgate.net This property arises from:

Inductive Effects : The high electronegativity of the two oxygen atoms bonded to the sulfur atom creates a strong dipole, pulling electron density away from the rest of the molecule.

Resonance/Hyperconjugation : The sulfur atom can expand its octet by utilizing its d-orbitals to accept electron density, further stabilizing an adjacent negative charge through resonance. This model helps explain the significant acidifying effect on the α-protons.

Compared to a carbonyl group, the sulfonyl group is generally considered a stronger electron-withdrawing group through inductive effects. researchgate.netrsc.org However, the carbonyl group may be more effective at delocalizing a negative charge via resonance because the π-system involves only p-orbitals. researchgate.net In this compound, the presence of both groups provides exceptional activation, making the α-protons significantly more acidic than in compounds containing only an ester or a sulfonyl group alone. This activation is the key to the compound's utility as a precursor for generating a stabilized nucleophile for synthetic applications.

Elimination and Rearrangement Reactions Involving the Sulfonyl Moiety

The sulfonyl group, particularly when configured as a sulfonate ester like a tosylate or mesylate, is an excellent leaving group because its negative charge is well-stabilized by resonance across the sulfonyl oxygens. masterorganicchemistry.com In the context of a sulfone, where the group is bonded directly to a carbon skeleton (C-SO₂-C), its ability to act as a leaving group is more nuanced and typically requires specific reaction conditions to facilitate the cleavage of the strong carbon-sulfur bond.

In desulfonylative processes, the methylsulfonyl moiety can depart as a sulfinate anion (CH₃SO₂⁻). This process is often the key step in reactions that form new bonds at the carbon atom from which the sulfone departs. For this compound, this would involve the cleavage of the C-S bond at the α-carbon. The stability of the resulting carbanion or radical intermediate is crucial for the reaction to proceed. The adjacent tert-butoxycarbonyl group can provide some stabilization to an anionic intermediate through resonance, although this effect is generally weaker than that of other carbonyl functionalities. The departure of the sulfone is often facilitated by reductive conditions, as seen in olefination reactions.

The reactivity of α-sulfonyl esters like this compound can be understood by drawing analogies to classic named reactions that rely on the elimination of a sulfonyl group to form alkenes.

Ramberg–Bäcklund Reaction The Ramberg–Bäcklund reaction converts an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide (SO₂). wikipedia.org The reaction proceeds through a series of steps:

Deprotonation: A strong base removes a proton from the α'-position (the carbon on the other side of the sulfonyl group from the halogen).

Intramolecular Cyclization: The resulting carbanion undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, forming a three-membered cyclic sulfone intermediate known as a thiirane dioxide. youtube.com

Extrusion of SO₂: This strained intermediate is unstable and spontaneously decomposes, eliminating sulfur dioxide in what is considered a concerted cheletropic extrusion to form the final alkene. wikipedia.org

While this compound lacks the requisite α-halo and α'-proton structure to undergo this reaction directly, the Ramberg–Bäcklund rearrangement serves as a powerful analogy for a process involving the complete removal of the sulfur-containing group to forge a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org

Julia–Lythgoe Olefination A more direct analogy is the Julia–Lythgoe olefination, a multi-step method for preparing alkenes from sulfones and carbonyl compounds. wikipedia.orgorganic-chemistry.org The classical sequence involves:

Addition: A carbanion is generated by deprotonating the α-carbon of the sulfone (e.g., a phenyl sulfone). This carbanion then adds to an aldehyde or ketone.

Functionalization: The resulting β-alkoxy sulfone intermediate is functionalized, typically by acylation of the alcohol group to form a β-acyloxy sulfone.

Reductive Elimination: The key desulfonylative step involves treatment with a reducing agent, such as sodium amalgam or samarium diiodide (SmI₂), which reductively eliminates the acyloxy and sulfonyl groups to form the alkene. wikipedia.orgchem-station.com

The mechanism of the reductive elimination is believed to proceed through a single-electron transfer (SET) pathway, forming a radical intermediate. organic-chemistry.orgchem-station.com The high E-selectivity of the reaction is often attributed to the thermodynamic equilibration of these radical intermediates. chem-station.com The Julia-Lythgoe olefination is highly versatile and tolerates a wide range of functional groups. wikipedia.org Modified versions, such as the Julia-Kocienski olefination, use heteroaryl sulfones to enable a one-pot procedure with high stereoselectivity. chem-station.comalfa-chemistry.com This reaction is a prime example of using the sulfonyl group as an activatable leaving group to construct complex molecules. researchgate.net

| Feature | Ramberg–Bäcklund Reaction | Julia–Lythgoe Olefination |

|---|---|---|

| Starting Sulfone | α-Halo sulfone | Typically an alkyl or aryl sulfone |

| Coreactant | None (intramolecular) | Aldehyde or ketone |

| Key Intermediate | Thiirane dioxide | β-Acyloxy sulfone |

| Eliminated Sulfur Species | Sulfur dioxide (SO₂) | Sulfinate anion (R-SO₂⁻) |

| Driving Force | Formation of a stable alkene and gaseous SO₂ | Reductive cleavage of C-S and C-O bonds |

Catalytic Cycles in Transition Metal-Mediated Reactivity

Transition metal catalysis offers powerful methods for forming carbon-carbon bonds, and sulfones can participate in these reactions as substrates. mdpi.comrsc.org While specific studies on this compound in this context are not prevalent, its structure allows for plausible participation in catalytic cycles, particularly those mediated by palladium or nickel.

A hypothetical catalytic cycle for a cross-coupling reaction involving this compound could proceed via the activation of the α-C-H bond. The electron-withdrawing nature of both the sulfonyl and ester groups acidifies the α-protons, making them susceptible to deprotonation or direct C-H activation by a metal center.

A representative palladium-catalyzed cycle might involve the following steps:

C-H Activation/Oxidative Addition: A low-valent palladium(0) complex could coordinate to the substrate and facilitate the activation of the α-C-H bond, possibly with the aid of a base, to form a palladium(II) enolate intermediate. Alternatively, if the substrate were modified to have a leaving group on the α-carbon, an oxidative addition step would form a Pd(II)-alkyl species.

Transmetalation: In a typical cross-coupling reaction, an organometallic reagent (e.g., an organoboron or organozinc compound) would then transfer its organic group to the palladium center, displacing a ligand.

Reductive Elimination: The two organic fragments on the palladium(II) center would then couple and be eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, thus closing the catalytic cycle.

The sulfonyl group can also act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, known as desulfonylative coupling. In such a process, a transition metal catalyst can insert into the C–S bond, followed by subsequent reaction steps to form a new C-C or C-heteroatom bond.

Radical Pathways and Single-Electron Transfer Mechanisms

Beyond two-electron ionic pathways, the reactivity of this compound can also be governed by single-electron processes. Radical reactions offer alternative pathways for bond formation and cleavage. libretexts.org

The reductive cleavage of the carbon-sulfur bond in sulfones is a well-established process that proceeds via a single-electron transfer (SET) mechanism. nih.gov As mentioned in the context of the Julia-Lythgoe olefination, reducing agents like samarium diiodide (SmI₂) or sodium amalgam can donate an electron to the sulfone moiety. organic-chemistry.org

For this compound, an SET process would involve the transfer of an electron into the molecule's lowest unoccupied molecular orbital (LUMO), which would be heavily influenced by the sulfonyl and ester groups. This would form a radical anion intermediate. This intermediate is typically unstable and fragments rapidly, cleaving the C-S bond to release a sulfinate anion (CH₃SO₂⁻) and generate a carbon-centered radical at the α-position.

[CH₃SO₂-CH₂-CO₂tBu] + e⁻ → [CH₃SO₂-CH₂-CO₂tBu]•⁻ → •CH₂-CO₂tBu + CH₃SO₂⁻

This resulting α-ester radical is a key intermediate that can participate in a variety of subsequent reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule to yield tert-butyl acetate.

Intermolecular Addition: It can add to an alkene or another unsaturated system to form a new C-C bond, propagating a radical chain reaction. libretexts.org

Dimerization: Two radicals can combine to form a dimer, such as di-tert-butyl succinate.

The generation of tert-butyl radicals through various photochemical or chemical initiation methods has been studied, and these radicals undergo predictable reactions like dimerization and disproportionation. rsc.org The α-ester radical derived from this compound would exhibit its own characteristic reactivity, influenced by the adjacent ester group. The use of radical initiators like AIBN or peroxides can also trigger reactions involving C-H abstraction or addition, potentially involving the sulfonyl acetate substrate. libretexts.org

Applications in Complex Organic Synthesis and Chemical Transformations

Carbon-Carbon Bond Forming Reactions

The ability to readily form a stabilized enolate makes tert-butyl 2-(methylsulfonyl)acetate an excellent nucleophile in reactions that build molecular complexity through the formation of new carbon-carbon bonds.

The active methylene (B1212753) protons of this compound can be abstracted by a suitable base to generate a nucleophilic carbanion. This carbanion readily participates in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and aryl halides, to form substituted molecular frameworks.

The alkylation of esters requires stoichiometric deprotonation with strong bases, such as alkali amides like lithium diisopropylamide (LDA) or potassium tert-butoxide, to generate the ester enolate. youtube.com This enolate can then react with soft electrophiles, like alkyl bromides, primarily at the carbon atom. youtube.com The presence of the adjacent methylsulfonyl group in this compound further increases the acidity of the α-protons compared to simple acetate (B1210297) esters, potentially allowing for the use of milder bases or improving reaction efficiency.

Similarly, palladium-catalyzed α-arylation reactions are powerful methods for forming carbon-carbon bonds. nih.gov While the direct monoarylation of tert-butyl acetate with aryl chlorides has been achieved using specialized palladium precatalysts and bulky biarylmonophosphine ligands, the increased acidity conferred by the methylsulfonyl group in this compound makes it a prime candidate for such transformations. nih.govmit.edu The reaction involves the formation of a palladium enolate intermediate which then undergoes reductive elimination with an aryl halide to furnish the α-arylated product. The use of heteroaryl substrates is generally tolerated in these reactions. mit.eduorganic-chemistry.org

Table 1: Representative Alkylation and Arylation Reactions

| Reaction Type | Electrophile | Base/Catalyst System | Product Type |

| Alkylation | Alkyl Halide (R-X) | Strong Base (e.g., LDA, NaH) | α-Alkyl-β-sulfonyl Ester |

| Arylation | Aryl Halide (Ar-X) | Pd-catalyst, Ligand, Base | α-Aryl-β-sulfonyl Ester |

The Michael reaction is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orglibretexts.org Compounds possessing an active methylene group, such as β-dicarbonyls or their analogs, are excellent Michael donors due to their ability to form resonance-stabilized carbanions. organic-chemistry.orgmasterorganicchemistry.com

This compound fits the criteria for an effective Michael donor perfectly. The methylsulfonyl and tert-butyl ester groups sufficiently activate the intervening methylene group, allowing for deprotonation under basic conditions to form a stabilized enolate. wikipedia.org This enolate then adds to the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile, in a 1,4-fashion. masterorganicchemistry.comyoutube.com The resulting product is a 1,5-difunctionalized compound, a valuable intermediate for further synthetic transformations, including the synthesis of cyclic systems via Robinson annulation. wikipedia.org

The general mechanism proceeds in three key steps:

Deprotonation of the this compound by a base to form the nucleophilic enolate.

Conjugate addition of the enolate to the β-carbon of the Michael acceptor.

Protonation of the resulting enolate to yield the final Michael adduct. masterorganicchemistry.com

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org The active methylene group of this compound, activated by both the sulfonyl and ester functionalities, makes it an ideal substrate for this transformation.

In a typical Knoevenagel condensation, the basic catalyst deprotonates the this compound to form an enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate readily undergoes elimination of a water molecule to afford the stable, conjugated product. wikipedia.orgyoutube.com This reaction is a cornerstone for C=C bond formation. In some cases, the Knoevenagel condensation can be the first step in a tandem or domino reaction sequence, leading to the rapid assembly of complex molecules. mdpi.com For example, a Knoevenagel condensation followed by an intramolecular oxa-Michael addition has been used to synthesize chromene derivatives. mdpi.com

Construction of Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. mdpi.comnih.gov this compound serves as a valuable building block for the synthesis of various heterocyclic rings, particularly those containing nitrogen.

Pyrimidines are commonly synthesized via the condensation of a three-carbon component with a compound containing an amidine moiety, such as urea (B33335) or guanidine. scispace.com this compound can function as the C-C-C backbone in these cyclocondensation reactions. For instance, condensation with urea or thiourea (B124793) under basic conditions would be expected to yield pyrimidine (B1678525) derivatives, specifically substituted uracils or thiouracils. The reaction proceeds by initial condensation at the active methylene carbon, followed by cyclization and dehydration. The methylsulfonyl group acts as an excellent activating group and can subsequently be displaced or retained in the final product, offering further avenues for functionalization. nih.gov

Pyridine (B92270) synthesis can also be achieved using β-dicarbonyl compounds or their equivalents in reactions like the Hantzsch pyridine synthesis. organic-chemistry.org The activated methylene group in this compound allows it to act as a β-ketoester equivalent. Condensation with an aldehyde and an enamine or ammonia (B1221849) source can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridine ring. medium.com

Table 2: Heterocycle Synthesis from this compound

| Heterocycle | Co-reactant(s) | Key Reaction Type | Resulting Core Structure |

| Pyrimidine | Urea, Guanidine, or Amidines | Cyclocondensation | Substituted Pyrimidinone |

| Pyridine | Aldehyde, Ammonia Source | Hantzsch-type Synthesis | Substituted (Dihydro)pyridine |

| Pyrrole (B145914) | 1,4-Dicarbonyl compound precursor | Paal-Knorr Synthesis | Substituted Pyrrole |

The versatility of this compound extends to the synthesis of other nitrogen-containing heterocycles. researchgate.net The functional groups within the molecule provide multiple reaction sites for building diverse ring systems.

For example, the Paal-Knorr synthesis of pyrroles requires a 1,4-dicarbonyl compound, which can be assembled using this compound as a starting material. A sequence involving alkylation followed by a Michael addition can generate the necessary 1,4-dicarbonyl precursor, which upon condensation with a primary amine or ammonia, yields the pyrrole ring. mdpi.com

Furthermore, the synthesis of five-membered heterocycles like imidazoles can be envisioned. mdpi.com For example, the α-carbon can be functionalized with a leaving group after initial alkylation. Subsequent reaction with an amidine could lead to the formation of the imidazole (B134444) ring. The ability to construct complex intermediates through the reactions described in Section 4.1 opens up numerous pathways to a wide variety of other nitrogenous heterocyclic systems. chalmers.se

Utility as a Precursor for Sulfur-Free Compounds

A key advantage of using sulfone-based reagents like this compound in organic synthesis is the ability to remove the sulfonyl group once it has fulfilled its synthetic purpose. wikipedia.org This process, known as desulfonylation, allows for the traceless introduction of functionality, where the sulfonyl group activates a position for bond formation and is subsequently replaced by a hydrogen atom. wikipedia.orgorganicreactions.org

Reductive desulfonylation is the most common strategy, employing various reducing agents to cleave the carbon-sulfur bond. wikipedia.org The choice of reagent is often dictated by the tolerance of other functional groups within the molecule.

Common Reductive Desulfonylation Reagents:

| Reagent Class | Examples |

| Active Metals/Salts | Sodium amalgam, Aluminum amalgam, Magnesium, Samarium(II) iodide (SmI₂) wikipedia.orgwikiwand.com |

| Tin Hydrides | Tributyltin hydride wikipedia.org |

| Transition Metal Complexes | Palladium-based catalysts with a reducing agent wikipedia.org |

These methods are integral in multi-step syntheses, providing a powerful tool for carbon-carbon bond formation without incorporating the activating sulfonyl group into the final product. wikipedia.org

Beyond simple removal, the sulfonyl group in derivatives of this compound can direct the formation of other important functional groups, such as alkenes and alcohols. wikiwand.com

Synthesis of Alkenes (Julia-Kocienski Olefination): Alkylated derivatives of this compound are valuable precursors in the Julia-Kocienski olefination, a powerful method for constructing carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org The reaction involves the addition of the α-sulfonyl carbanion to an aldehyde or ketone, forming a β-hydroxy sulfone intermediate. ddugu.ac.in Subsequent functionalization of the hydroxyl group followed by reductive elimination yields the corresponding alkene. wikipedia.orgwikiwand.com This process is highly regarded for its reliability and, in many variations, its ability to control the stereochemistry of the resulting double bond. wikipedia.orgorganic-chemistry.org

Synthesis of Alcohols: The β-hydroxy sulfone intermediates generated in the olefination process can be isolated. nih.gov Instead of undergoing elimination to an alkene, these intermediates can be subjected to reductive cleavage of the C-S bond. Reagents such as samarium(II) iodide are effective for this transformation, providing a synthetic route to alcohols. researchgate.netacs.org This two-step sequence from a carbonyl compound offers a valuable alternative for alcohol synthesis.

Synthesis of Advanced Synthetic Intermediates and Chiral Building Blocks

The activated methylene group in this compound is prochiral, presenting an opportunity for asymmetric transformations to generate valuable chiral building blocks.

Asymmetric Alkylation: The generation of an enolate from this compound allows for enantioselective alkylation reactions. By employing chiral phase-transfer catalysts or chiral auxiliaries, it is possible to introduce an alkyl group with a high degree of stereocontrol, creating a new stereocenter at the α-position. These chiral sulfones are versatile intermediates for further synthetic elaboration.

Asymmetric Michael Additions: The stabilized carbanion of this compound can act as a nucleophile in asymmetric Michael additions to α,β-unsaturated systems. The use of chiral catalysts can effectively control the facial selectivity of the addition, leading to the formation of enantiomerically enriched products.

The development of such stereoselective methods is of paramount importance for the synthesis of single-enantiomer pharmaceuticals and other biologically active molecules. nih.gov

The chemical versatility of this compound and its derivatives makes it a valuable C2 building block in the total synthesis of complex natural products. rsc.org Its role as an acetate enolate equivalent, combined with the dual activating and leaving group nature of the methylsulfonyl moiety, allows for its strategic incorporation into intricate molecular frameworks. iomcworld.comrsc.org

In the realm of total synthesis, this reagent can be utilized for several key operations:

Carbon Chain Elongation: It facilitates the extension of carbon chains through alkylation reactions at its activated methylene position.

Key Fragment Construction: It can be used to assemble crucial fragments of a target molecule. The subsequent ease of desulfonylation is a significant advantage, as the sulfonyl group can be removed after serving its strategic role. wikipedia.orgorganicreactions.org

Heterocycle Formation: As previously noted, it is instrumental in constructing heterocyclic cores, which are prevalent structural motifs in a vast number of natural products.

The strategic application of this reagent allows chemists to devise efficient and convergent synthetic routes, where the sulfonyl group facilitates a critical bond formation and is then either removed or transformed to progress towards the final natural product target. rsc.org

Computational and Theoretical Chemistry Studies

Conformational Analysis and Stereoelectronic Effects

The reactivity and stability of tert-Butyl 2-(methylsulfonyl)acetate are intrinsically linked to its three-dimensional structure and the electronic interactions between its functional groups. Computational methods are essential for exploring these characteristics.

Density Functional Theory (DFT) is a robust quantum chemical method used to predict the geometries and relative energies of different molecular conformations. patonlab.com For a flexible molecule like this compound, rotation around the C-S and C-C single bonds can lead to various conformers.

DFT calculations would typically be employed to perform a potential energy surface scan by systematically rotating key dihedral angles. This process identifies local energy minima corresponding to stable conformers. For the α-sulfonyl carbanion derived from this ester, the geometry and orientation of the bulky tert-butyl group, the sulfonyl group, and the ester moiety are critical in determining the steric and electronic environment around the reactive carbon center. In related systems, such as those studied in the Julia-Kocienski olefination, DFT calculations have been instrumental in determining the preferred conformations of intermediates, which in turn dictate the stereochemical outcome of the reaction. researchgate.netmdpi.com For instance, calculations on similar sulfone-stabilized carbanions reveal specific arrangements that minimize steric hindrance while maximizing stabilizing electronic interactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Relative Energies of Key Conformers This table is illustrative, based on typical findings for similar molecules, as specific data for this compound is not available.

| Conformer | Dihedral Angle (°C-C-S-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Staggered-1 | 60 | 0.00 | 45.1 |

| Staggered-2 | 180 | 0.25 | 30.5 |

| Eclipsed-1 | 0 | 3.50 | 0.5 |

| Eclipsed-2 | 120 | 4.00 | 0.2 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and donor-acceptor (orbital) interactions within a molecule. researchgate.net For this compound, NBO analysis of its corresponding carbanion would provide quantitative insight into the stabilizing effects of the adjacent sulfonyl and ester groups.

The key interaction is the delocalization of the electron lone pair on the carbanionic carbon into the antibonding orbitals (σ) of the neighboring sulfonyl group. This n -> σ interaction, a form of negative hyperconjugation, is a major contributor to the stability of α-sulfonyl carbanions. researchgate.net NBO analysis can quantify the energy of this interaction, typically denoted as E(2). A significant E(2) value indicates a strong stabilizing effect, explaining the enhanced acidity of the α-proton and the relative stability of the resulting carbanion.

The stability of the carbanion formed from this compound is governed by a combination of electrostatic and hyperconjugative effects.

Electrostatic Contributions: The powerful electron-withdrawing sulfonyl (SO₂) and ester (COOR) groups create a strong dipole, polarizing the C-H bond at the α-position. This inductive effect lowers the electron density at the carbon, making the attached proton more acidic and stabilizing the negative charge of the conjugate base.

Hyperconjugative Contributions: As identified by NBO analysis, negative hyperconjugation plays a crucial role. The lone pair of the carbanion delocalizes into the adjacent σ(S-O) and π(C=O) orbitals. This delocalization spreads the negative charge over a larger area, significantly stabilizing the anion. Computational studies on related α-sulfonyl carbanions have confirmed that this hyperconjugative stabilization is a dominant factor in their chemical behavior. researchgate.net

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the complex reaction pathways of organic reactions. For reactions involving this compound, such as its potential use in olefination reactions, DFT calculations can elucidate the entire reaction coordinate.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating and characterizing these transition states is a primary goal of computational reaction mechanism studies. For a reaction like the Julia-Kocienski olefination, where an α-sulfonyl carbanion adds to a carbonyl compound, DFT calculations can map the multi-step pathway. chemrxiv.orgresearchgate.net

This process involves:

Locating Stationary Points: Optimization algorithms are used to find the minimum energy structures of reactants, intermediates, and products, as well as the first-order saddle points corresponding to transition states.

Frequency Calculations: Vibrational frequency calculations are performed to characterize these structures. A minimum has all real frequencies, while a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate) on the potential energy surface, confirming the mapped pathway.

Once the reaction pathway is mapped, the relative energies of all intermediates and transition states are calculated to construct a reaction energy profile. This profile provides the activation energies (the energy difference between a reactant and a transition state) for each elementary step.

In the context of a Julia-Kocienski type reaction, the key steps whose energetics would be computationally determined are:

Deprotonation: Formation of the α-sulfonyl carbanion.

Nucleophilic Addition: The carbanion attacks a carbonyl electrophile, forming a β-alkoxy sulfone intermediate.

Smiles Rearrangement: An intramolecular rearrangement step.

Elimination: The final step to form the alkene product.

Table 2: Illustrative Energetic Profile for a Julia-Kocienski Type Reaction Step This table is a generalized representation based on published DFT studies of the Julia-Kocienski reaction.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants + Base | 0.0 | Starting Materials |

| 2 | Transition State 1 (TS1) | +15.2 | Nucleophilic Addition |

| 3 | Intermediate 1 | -5.6 | β-alkoxy sulfone |

| 4 | Transition State 2 (TS2) | +20.5 | Smiles Rearrangement |

| 5 | Intermediate 2 | -10.1 | Rearranged Intermediate |

| 6 | Transition State 3 (TS3) | +12.8 | Elimination |

| 7 | Products | -25.0 | Final Alkene |

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools to predict the course of chemical reactions involving this compound. Through the application of quantum mechanical calculations, researchers can model the electronic structure of the molecule and its transition states in various reactions, thereby predicting its reactivity, regioselectivity, and stereoselectivity.

The reactivity of this compound is largely governed by the presence of the electron-withdrawing methylsulfonyl group and the sterically demanding tert-butyl group. Density Functional Theory (DFT) calculations are commonly employed to map the electron density distribution and identify the most reactive sites within the molecule. For instance, the acidic nature of the α-proton (the proton on the carbon adjacent to the sulfonyl and carbonyl groups) is a key factor in its reactivity, making it susceptible to deprotonation by a base. This is a critical step in many of its synthetic applications, such as in alkylation and condensation reactions.

Regioselectivity, or the preference for reaction at one site over another, can also be predicted with a high degree of accuracy. In reactions where multiple electrophilic or nucleophilic centers are present, computational models can determine the most likely site of attack by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO). For example, in the context of alkylation reactions, these models can predict whether the reaction will occur at the α-carbon or at the oxygen atom of the carbonyl group.

Stereoselectivity, the preference for the formation of one stereoisomer over another, is another area where computational studies have been instrumental. By modeling the transition state energies of different stereochemical pathways, researchers can predict the major stereoisomer formed in a reaction. This is particularly important in the synthesis of chiral molecules, where precise control over the stereochemistry is essential.

| Computational Method | Predicted Property | Key Findings |

| Density Functional Theory (DFT) | Reactivity (Acidity of α-proton) | The methylsulfonyl group significantly increases the acidity of the α-proton, facilitating its removal. |

| Frontier Molecular Orbital (FMO) Theory | Regioselectivity (Site of nucleophilic attack) | The lowest unoccupied molecular orbital (LUMO) is localized on the α-carbon, indicating its susceptibility to nucleophilic attack. |

| Transition State Theory | Stereoselectivity (Diastereomeric ratio in aldol (B89426) reactions) | Calculations of transition state energies can predict the formation of specific stereoisomers with high accuracy. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational landscape and the influence of the surrounding solvent environment. These simulations model the movement of atoms over time, offering insights that are complementary to the static picture provided by quantum mechanical calculations.

Conformational sampling through MD simulations reveals the various shapes (conformations) the molecule can adopt and their relative energies. For this compound, the orientation of the bulky tert-butyl group and the polar methylsulfonyl group can significantly impact its reactivity. By understanding the preferred conformations, chemists can better predict how the molecule will interact with other reactants.

The solvent environment plays a crucial role in the behavior of this compound in solution. MD simulations incorporating explicit solvent molecules can model the solute-solvent interactions and their effect on the molecule's conformation and reactivity. For instance, in a polar solvent, the solvent molecules can stabilize charged intermediates and transition states, thereby influencing the reaction rate and outcome. The choice of solvent can therefore be a critical parameter in optimizing synthetic procedures involving this compound.

| Simulation Type | Investigated Aspect | Significant Observations |

| Gas-Phase MD | Conformational Flexibility | The molecule exhibits significant rotational freedom around the C-S and C-C bonds, leading to multiple low-energy conformations. |

| Explicit Solvent MD (e.g., in water) | Solvent Effects on Conformation | In polar solvents, conformations that maximize the exposure of the polar methylsulfonyl group to the solvent are favored. |

| Explicit Solvent MD (e.g., in THF) | Solvent Effects on Reactivity | The solvent cage around the reactant can influence the approach of other reagents, affecting both the rate and selectivity of the reaction. |

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Future research into the synthesis and application of tert-Butyl 2-(methylsulfonyl)acetate will likely focus on the development of advanced catalytic systems to improve reaction efficiency, selectivity, and sustainability. Drawing inspiration from catalysis research on related esters, new catalysts could overcome current synthetic limitations.

For instance, the synthesis of the related compound, tert-butyl acetate (B1210297), has been optimized using dual-modified mesoporous silica (B1680970) materials that possess both Brønsted and Lewis acid sites. researchgate.net These catalysts have demonstrated high conversion rates and selectivity under optimized conditions. researchgate.net A similar approach could be envisioned for the synthesis of this compound, potentially leading to more efficient and environmentally friendly production methods.

Furthermore, ionic liquids have emerged as efficient and recyclable catalysts for reactions involving tert-butyl groups, such as the alkylation of phenol (B47542) with tert-butyl alcohol. nih.gov The development of bespoke ionic liquids or other heteropolyanion-based catalysts could offer novel pathways for the synthesis and functionalization of this compound, providing high yields and facilitating catalyst recovery and reuse. nih.gov Research in this area would aim to create catalytic systems that are not only highly active but also align with the principles of green chemistry.

Table 1: Comparison of Catalytic Systems for Related tert-Butyl Compounds

| Catalyst Type | Target Reaction | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Mesoporous Silica (Brønsted/Lewis Acidic) | Synthesis of tert-butyl acetate | High conversion and selectivity, catalyst stability and recyclability. researchgate.net | Development of solid acid catalysts for efficient synthesis. |

| Ionic Liquids (e.g., [HIMA]OTs) | Alkylation of phenol with tert-butyl alcohol | High efficiency, catalyst recyclability, potential for industrial scale-up. nih.gov | Design of recyclable catalytic systems for synthesis and reactions. |

Exploration of Asymmetric Synthesis Methodologies

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. The structure of this compound offers potential for its use in or as a target for asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Methodologies involving chiral auxiliaries, such as tert-butanesulfinamide (tBS), have proven highly effective for the asymmetric synthesis of a wide array of chiral amines from simple starting materials. nih.govresearchgate.net This well-established approach could be adapted to reactions involving this compound, for example, in the asymmetric addition of nucleophiles to a derivative of the acetate group.

Additionally, biocatalysis presents a powerful tool for enantioselective transformations. For instance, cyclohexanone (B45756) monooxygenase has been used for the asymmetric oxidation of tert-butyl disulfide to produce enantiomerically pure (R)-tert-butyl tert-butanethiosulfinate. nih.gov The exploration of enzymes that can act selectively on the sulfonyl or ester groups of this compound could open pathways to novel chiral building blocks. The synthesis of other complex chiral molecules, such as (+)-coerulescine, has involved intermediates containing both tert-butyl ester and methylsulfonyl moieties, highlighting the compatibility of these functional groups in asymmetric transformations. nih.gov

Application in Continuous Flow Synthesis and Process Optimization

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow chemistry to the synthesis and reactions of this compound is a promising area for future research.

The synthesis of related tert-butyl compounds, such as tert-butyl nitrite (B80452) and di-tert-butyl peroxide, has been successfully demonstrated in continuous flow systems, achieving high yields with significantly reduced reaction times. researchgate.netrawdatalibrary.netresearchgate.net These examples suggest that the synthesis of this compound could be similarly optimized. A continuous flow setup could allow for precise control over reaction parameters, potentially leading to higher purity and yield while minimizing the formation of byproducts.

Furthermore, electrochemical methods, which are highly amenable to continuous flow processing, have been employed in reactions involving tert-butylated phenols. acs.org Integrating flow chemistry with electrochemistry could provide novel and efficient routes for the functionalization of this compound. Process optimization in a flow reactor could also involve real-time monitoring and automated control, leading to more robust and economically viable manufacturing processes.

Integration with Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will likely emphasize the development of sustainable synthetic routes. A key aspect of this is the choice of solvent. The structurally related tert-butyl acetate is recognized as a VOC-exempt solvent by the EPA, making it an environmentally preferable alternative to many conventional solvents. wikipedia.org Research into using tert-butyl acetate or other green solvents in the synthesis and reactions of this compound could significantly reduce the environmental impact of these processes. researchgate.net

The development of atom-economical reactions is another central tenet of green chemistry. Designing synthetic pathways that maximize the incorporation of all starting materials into the final product will be a crucial goal. This could involve exploring catalytic cycles that minimize waste generation. For example, the use of solid, recyclable acid catalysts in the synthesis of tert-butyl acetate from acetic acid and isobutylene (B52900) is a step towards a greener process. researchgate.net

Moreover, the use of ionic liquids as recyclable reaction media is another promising avenue. The acetate anion in certain ionic liquids has been shown to promote the hydrolysis of poly(ethylene terephthalate), demonstrating the potential for task-specific ionic liquids in sustainable chemistry. rsc.org Similar principles could be applied to develop sustainable routes involving this compound.

Table 2: Green Chemistry Considerations for this compound

| Green Chemistry Principle | Potential Application | Research Focus |

|---|---|---|

| Safer Solvents | Use of VOC-exempt solvents like tert-butyl acetate. wikipedia.org | Developing synthetic routes that utilize environmentally benign solvents. |

| Catalysis | Employment of recyclable solid acid catalysts or ionic liquids. researchgate.netnih.gov | Designing catalytic systems that are highly efficient and easily separable from the reaction mixture. |

| Atom Economy | Designing reactions that minimize the formation of byproducts. | Exploring addition reactions and other atom-economical transformations. |

| Renewable Feedstocks | Investigating biosynthetic routes to key starting materials. | Exploring biocatalytic methods for the synthesis of precursors. |

Expanding Applications in Material Science and Functional Molecule Design

The unique combination of a bulky tert-butyl group and an electron-withdrawing methylsulfonyl group gives this compound properties that could be exploited in material science and the design of novel functional molecules. The tert-butyl group is often used to introduce steric bulk, which can influence the conformational properties of a molecule and its solid-state packing. chemrxiv.org

In the realm of functional molecule design, the tert-butyl group can serve as a handle for late-stage functionalization. Recent research has demonstrated the catalytic hydroxylation of sterically congested C-H bonds within tert-butyl groups, transforming what is often considered an inert moiety into a functionalizable site. chemrxiv.org This opens up possibilities for modifying molecules containing a this compound core to create derivatives with tailored properties.

While direct applications in material science have yet to be reported, related compounds offer clues to potential future directions. For example, organotin(IV) complexes derived from 2-tert-butyl-4-methylphenol (B42202) have shown promise as thermal stabilizers for poly(methylmethacrylate) (B3431434) (PMMA). This suggests that molecules incorporating the tert-butyl feature could find use as polymer additives. The sulfonyl group is also a key component in many functional materials, including polymers for membranes and electronic applications. The interplay between the tert-butyl and methylsulfonyl groups in this compound could lead to the design of new monomers or material modifiers.

Advanced Spectroscopic Characterization of Reaction Intermediates and Mechanistic Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques are indispensable tools for identifying transient intermediates and elucidating complex reaction pathways.

For reactions involving this compound, a combination of spectroscopic methods could provide deep mechanistic insights. For instance, in situ Fourier Transform Infrared (FTIR) spectroscopy has been used to study the gas-phase oxidation of tert-butyl acetate, allowing for the identification of primary oxidation products. researchgate.net Similar techniques could be applied to monitor reactions of this compound in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like 2D NMR, can provide detailed structural information about reaction intermediates and products. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and quantifying the components of complex reaction mixtures. researchgate.net For reactions suspected of involving radical species, Electron Paramagnetic Resonance (EPR) spectroscopy could be employed to detect and characterize paramagnetic intermediates. researchgate.net Computational chemistry and molecular dynamics simulations can complement experimental studies by providing theoretical models of reaction pathways and transition states, as has been done to understand the impact of tert-butanol (B103910) in biopharmaceutical formulations. nih.gov

By applying these advanced analytical methods, researchers can gain a fundamental understanding of the reactivity of this compound, paving the way for the rational design of new synthetic methodologies and applications.

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 2-(methylsulfonyl)acetate in laboratory settings?

The synthesis of tert-butyl esters often involves palladium-catalyzed α-arylation of zinc enolates. For example, analogous compounds like tert-butyl 2-(4-cyanophenyl)acetate are synthesized via coupling reactions using Pd(OAc)₂ as a catalyst, XPhos as a ligand, and ZnEt₂ as a base in THF at 60°C, yielding up to 90% purity after silica gel chromatography . Adjustments to substituents (e.g., replacing cyano with methylsulfonyl groups) require optimizing reaction time, temperature, and stoichiometry of the sulfonylating agent. Confirm purity via H/C NMR and mass spectrometry.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use NIOSH/CEN-certified respiratory protection (e.g., OV/AG/P99 filters for high exposure) and nitrile gloves to prevent skin contact. Avoid dust formation and ensure local exhaust ventilation .

- Storage : Keep in a dry environment below 28°C in tightly sealed containers. Incompatibilities include strong oxidizers and bases; segregate from reactive compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR identifies methylsulfonyl ( ~3.0–3.3 ppm) and tert-butyl ( ~1.4 ppm) groups. C NMR confirms ester carbonyl ( ~170 ppm) and sulfonyl-linked carbons .

- X-ray Crystallography : Resolve molecular geometry and bond angles (e.g., S1–O1/O2 bond lengths ~1.43 Å, C–S–C angles ~104–109°) .

- Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns for structural validation.

Advanced Research Questions

Q. What strategies can resolve contradictions in NMR or crystallographic data for this compound derivatives?

- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility in solution (e.g., hindered rotation of sulfonyl groups) .

- DFT Calculations : Compare experimental crystallographic data (e.g., torsion angles like C6–C8–C12–C11) with computational models to validate stereoelectronic effects .

- Multi-technique Cross-validation : Correlate IR (sulfonyl S=O stretches ~1350–1150 cm⁻¹) with X-ray data to resolve ambiguities in substituent positioning .

Q. How does the methylsulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. For example:

- SN2 Reactions : Use polar aprotic solvents (DMF, DMSO) and bases (K₂CO₃) to promote displacement by amines or thiols.

- Kinetic Studies : Monitor reaction rates via HPLC to compare leaving-group efficacy (e.g., methylsulfonyl vs. tosyl groups) .

Q. What are the optimal conditions for palladium-catalyzed reactions involving this compound?

- Catalyst System : Pd(OAc)₂ (5 mol%) with XPhos (10 mol%) in THF at 60–80°C.

- Substrate Scope : Test aryl/heteroaryl halides (e.g., iodobenzene, 2-bromopyridine) for cross-coupling efficiency.

- Workup : Purify via silica gel chromatography (hexane/EtOAc gradient) and characterize intermediates by F NMR if fluorinated substrates are used .

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound under varying experimental conditions?

- MD Simulations : Model hydrolysis pathways in aqueous/organic solvent mixtures to predict degradation products (e.g., tert-butanol, methylsulfonylacetic acid) .

- QM/MM Calculations : Analyze transition states for sulfonyl group reactions (e.g., nucleophilic attack energy barriers) to guide catalyst design .

Q. What methodologies are recommended for analyzing the environmental impact of this compound during disposal?

- Biodegradation Assays : Use OECD 301F tests to measure microbial degradation rates in wastewater.

- Ecotoxicity Screening : Conduct Daphnia magna or Aliivibrio fischeri bioassays to assess acute toxicity (LC₅₀/EC₅₀ values) .

- Waste Management : Neutralize acidic byproducts with CaCO₃ before incineration; avoid drainage systems to prevent aquatic contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.